

3-Propylidenephthalide: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 3-Propylidenephthalide

Cat. No.: B1366576

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This technical guide provides a comprehensive overview of **3-Propylidenephthalide**, a fragrance ingredient of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, summarizes key toxicological data, and details the experimental methodologies employed in its safety assessment.

Core Chemical and Physical Properties

3-Propylidenephthalide, identified by the CAS Number 17369-59-4, is a synthetic fragrance and flavoring agent.^{[1][2][3][4][5][6][7][8]} Its key chemical and physical properties are summarized in the table below for easy reference.

Property	Value
CAS Number	17369-59-4[1][2][3][9][10]
Molecular Formula	C ₁₁ H ₁₀ O ₂ [1][2][10][11]
Molecular Weight	174.20 g/mol [3][9][11]
Synonyms	3-Propylidene-1(3H)-isobenzofuranone, Propylidene phthalide[1][3][9][10]
Appearance	Clear yellow liquid
Boiling Point	170 °C at 12 mmHg
Density	1.122 g/mL at 25 °C
Solubility	Insoluble in water; soluble in oils and ethanol.[2] [4][6]

Toxicological Assessment: A Summary of Key Findings

The safety of **3-Propylidenephthalide** has been evaluated through a series of toxicological studies, primarily focusing on its genotoxic and skin sensitization potential.

Genotoxicity

Multiple in vitro assays have been conducted to assess the genotoxic potential of **3-Propylidenephthalide**. The results are summarized below.

Assay	Strains/Cells Used	Concentration	Metabolic Activation (S9)	Result
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2uvrA	Up to 5000 µg/plate	With and Without	Non-mutagenic[2]
In Vitro Micronucleus Test	Human peripheral blood lymphocytes	Up to 349 µg/mL	With and Without	Non-clastogenic[2]
BlueScreen Assay	Not specified	Not specified	With and Without	Negative for genotoxicity[2]

These studies, conducted in compliance with Good Laboratory Practice (GLP) and relevant OECD guidelines, indicate that **3-Propylidenephthalide** is not expected to be genotoxic.[2]

Skin Sensitization

3-Propylidenephthalide has been identified as a moderate skin sensitizer based on data from human studies.[2] The Human Repeated Insult Patch Test (HRIPT) and Confirmation of No Induction in Humans (CNIH) tests have been instrumental in this assessment.

Test	Concentration	Vehicle	Result
Human Maximization Test	4% (2760 µg/cm ²)	Petrolatum	Sensitization observed in 3/25 subjects[2]
CNIH	0.8% (945 µg/cm ²)	1:3 EtOH:DEP	No sensitization observed in 109 volunteers[2]
CNIH	0.25% (193 µg/cm ²)	Alcohol SDA40	No sensitization observed in 38 volunteers[2]

Based on a weight of evidence approach, a No Expected Sensitization Induction Level (NESIL) of 940 µg/cm² has been established for **3-Propylidenephthalide**.[\[2\]](#)

Experimental Protocols

While detailed, step-by-step protocols for the studies conducted specifically on **3-Propylidenephthalide** are proprietary to the testing laboratories, this section outlines the general methodologies for the key toxicological assays mentioned.

Bacterial Reverse Mutation Assay (Ames Test)

This test is performed to detect gene mutations induced by the test article. The methodology generally follows OECD Guideline 471.

- **Strains:** A set of at least four *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and one *Escherichia coli* strain (e.g., WP2uvrA) are used to detect various types of mutations.
- **Metabolic Activation:** The assay is conducted both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
- **Procedure (Plate Incorporation Method):**
 - The test substance, dissolved in a suitable solvent (e.g., DMSO), is added to molten top agar.
 - The bacterial culture and, if required, the S9 mix are also added to the top agar.
 - The mixture is poured onto the surface of a minimal glucose agar plate.
 - Plates are incubated for 48-72 hours at 37°C.
- **Data Analysis:** The number of revertant colonies (his⁺ for *Salmonella*, trp⁺ for *E. coli*) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control, and this increase is

reproducible. For **3-Propylidenephthalide**, concentrations up to 5000 μ g/plate were tested.
[2]

In Vitro Micronucleus Test

This assay is used to detect chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity). The general protocol is based on OECD Guideline 487.

- **Cell Culture:** Human peripheral blood lymphocytes are stimulated to divide and then treated with the test substance.
- **Treatment:** Cells are exposed to various concentrations of the test substance for a defined period, both with and without metabolic activation (S9).
- **Harvesting:** After treatment, the cells are cultured in the presence of cytochalasin B, which blocks cytokinesis and allows for the identification of binucleated cells.
- **Slide Preparation and Staining:** Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- **Scoring:** The number of micronuclei in a predetermined number of binucleated cells (typically 1000-2000 per concentration) is scored.
- **Data Analysis:** A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result. For **3-Propylidenephthalide**, concentrations up to 349 μ g/mL were analyzed.[2]

Human Repeated Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the skin sensitization potential of a substance in human volunteers.[9][12]

- **Induction Phase:** The test material, at a specific concentration in a suitable vehicle, is applied under an occlusive patch to the same site on the skin of volunteers (typically on the back) for nine 24-hour periods over three weeks.[9][10]

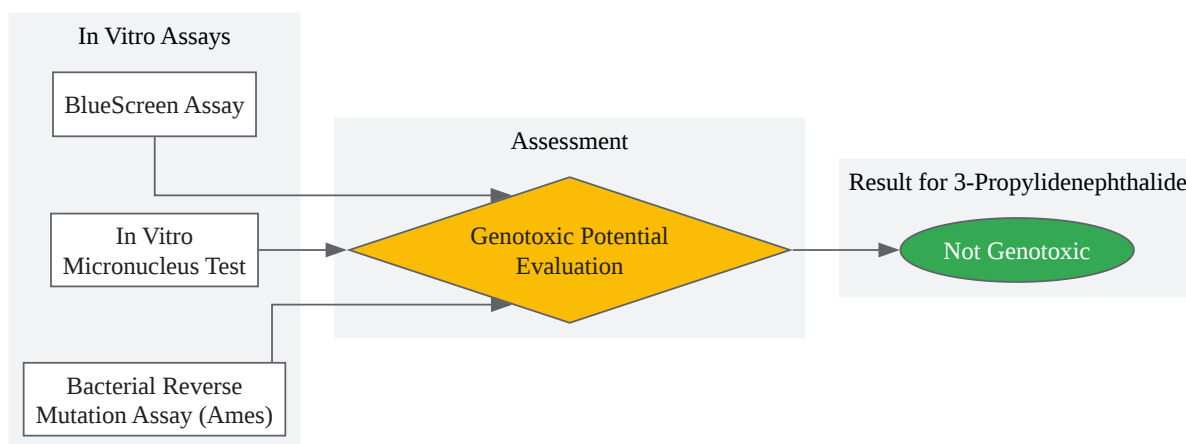
- Rest Phase: This is followed by a two-week period with no application of the test material.
[12]
- Challenge Phase: A single 24-hour patch with the test material is applied to a naive skin site.
[9][10]
- Evaluation: The challenge site is evaluated for signs of an allergic reaction (e.g., erythema, edema) at 24, 48, and 72 hours after patch removal.[10] A reaction at the challenge site that is more pronounced than any irritation seen during the induction phase is indicative of sensitization.

Signaling Pathways and Mechanism of Action

To date, the specific signaling pathways and the molecular mechanism of action for **3-Propylidenephthalide** have not been elucidated in publicly available scientific literature. Research in this area would be valuable to further understand its biological activity.

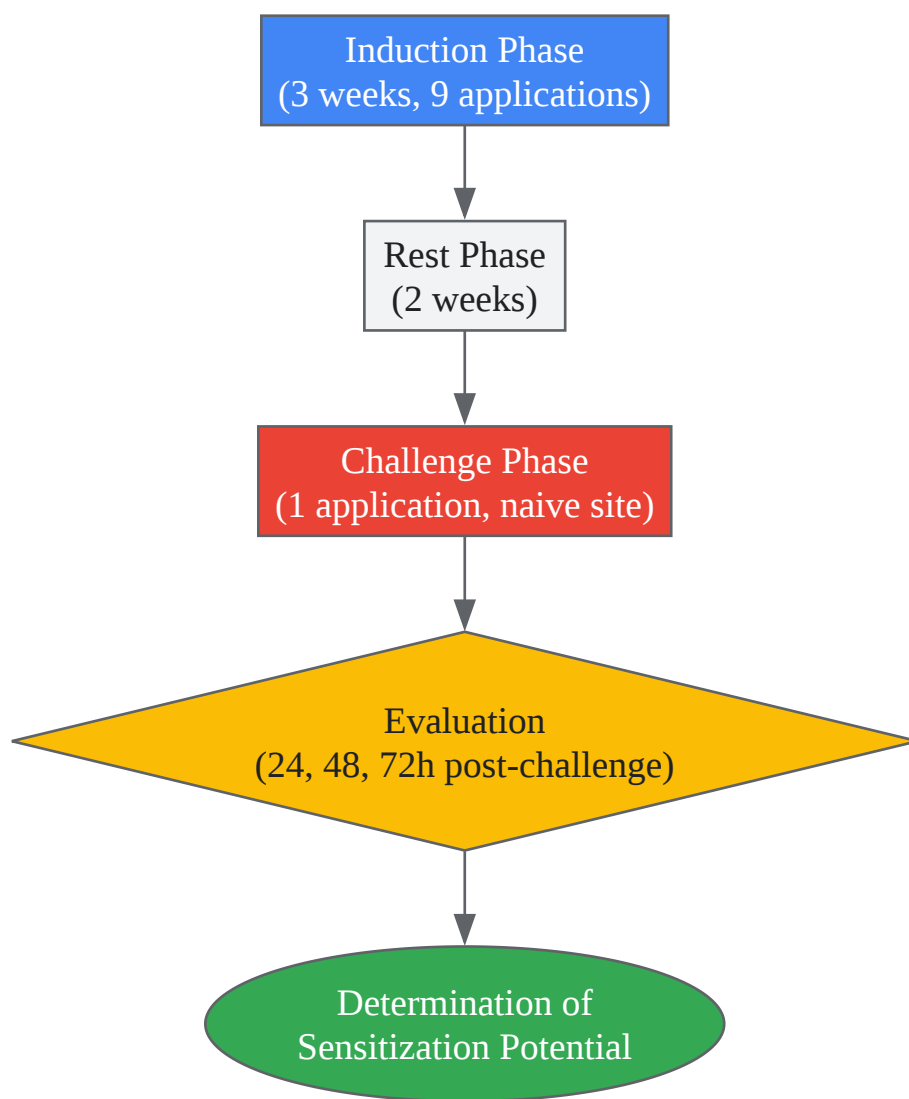
Visualizations

The following diagrams illustrate the general workflows for the toxicological assessments discussed.



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Caption: Genotoxicity testing workflow for **3-Propylidenephthalide**.



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Caption: Human Repeated Insult Patch Test (HRIPT) workflow.

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